Regioisomeric Differentiation: 5-OH/2-I vs. 2-OH/5-I Substitution Pattern and Cross-Coupling Geometry
Ethyl 5-hydroxy-2-iodobenzoate (target) and ethyl 2-hydroxy-5-iodobenzoate (CAS 15125-84-5) are regioisomers sharing the identical molecular formula C9H9IO3 and molecular weight 292.07 g/mol, yet they differ in the position of the iodine relative to the ester carbonyl [1]. In the target compound, iodine occupies the 2-position (ortho to the ester), while in the regioisomer, iodine is at the 5-position (meta to the ester). This geometric difference is functionally significant for transition metal-catalyzed reactions: the ortho-iodo arrangement enables potential chelation or directing effects between the ester carbonyl and the palladium center during oxidative addition, a mechanistic feature that can alter both reaction rate and regioselectivity [2]. The aminocarbonylation study of ethyl 2-substituted 5-iodobenzoates—where the 5-iodo position is the reactive site—demonstrated yields of up to 60% for 2-ketocarboxamide products under optimized conditions (1 atm CO, [Pd(η³-C₃H₅)(μ-Cl)]₂, DBU), establishing baseline reactivity expectations for this scaffold [3]. The 5-OH/2-I regioisomer, by contrast, places iodine at the activation site where the hydroxyl is absent, altering the electronic environment at the reactive carbon.
| Evidence Dimension | Iodine substitution position relative to ester group and its impact on cross-coupling geometry |
|---|---|
| Target Compound Data | Iodine at C-2 (ortho to ester); hydroxyl at C-5 (meta to ester); SMILES: CCOC(=O)C1=C(C=CC(=C1)O)I |
| Comparator Or Baseline | Ethyl 2-hydroxy-5-iodobenzoate (CAS 15125-84-5): Iodine at C-5 (meta to ester); hydroxyl at C-2 (ortho to ester); SMILES: CCOC(=O)C1=C(C=CC(=C1)I)O |
| Quantified Difference | Ortho-iodo (target) vs. meta-iodo (comparator) relative to ester; target iodine position enables potential ester-directed metal-chelation during cross-coupling; comparator iodine lacks this proximity effect. |
| Conditions | Structural comparison based on SMILES and InChI; reactivity implications grounded in established organometallic mechanistic principles for ortho-substituted aryl halides in Pd-catalyzed reactions. |
Why This Matters
For synthetic chemists designing cross-coupling sequences, the ortho-iodo geometry of the target compound may provide kinetic advantages or altered selectivity compared to the meta-iodo regioisomer, directly affecting reaction optimization and yield.
- [1] PubChem CID 3629154 (target) and CID entries for CAS 15125-84-5. Both compounds: C9H9IO3, MW 292.07. https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] Williams, A.C.; Camp, N. Science of Synthesis, (2003) 14, 541. Cyclization of 2-Iodobenzoates with Alkynes. Thieme. Discusses ortho-iodobenzoate reactivity in organometallic catalysis. View Source
- [3] Cheremnykh, K.P. et al. Chemical Papers (2024). Aminocarbonylation of 2-(N-substituted) 5-iodobenzoates yields 2-ketocarboxamides as major products (up to 60%). DOI: 10.1007/s11696-024-03508-0 View Source
